[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine is a chiral tertiary amine featuring a pyrrolidine ring substituted with a 2-aminoethyl group, a benzyl group, and an isopropylamine moiety. Its stereospecific (S)-configuration at the pyrrolidine ring likely influences its chemical and biological properties, such as binding affinity and metabolic stability. This compound is classified as a specialty chemical, historically supplied by CymitQuimica for applications in organic synthesis, pharmaceuticals, and materials science .
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)14-17-9-6-11-19(17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBTMYCCOEVGC-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the Benzyl-Isopropyl-Amine Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the benzyl and isopropyl groups to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses .
Comparison with Similar Compounds
Piperidine Analogue: [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine
Structural Differences :
- Core Ring : Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring.
- Substitution Position: The aminoethyl group is attached to the piperidin-3-yl position instead of the pyrrolidin-2-ylmethyl group.
Implications :
- Pyrrolidine’s smaller ring could favor rigidity and selectivity in interactions.
- Bioavailability : Piperidine derivatives often exhibit improved metabolic stability compared to pyrrolidines due to reduced ring strain .
Supplier Status : Available from HANGZHOU JHECHEM CO LTD (as of 2022), unlike the discontinued pyrrolidine analogue .
Thiourea Derivatives with Pyrrolidine Moieties
Example Compound: 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea (18e) .
Key Differences :
- Functional Groups : Incorporates a thiourea group and trifluoromethylphenyl substituents, enhancing hydrogen-bonding capacity and lipophilicity.
- Stereochemistry : The (S)-pyrrolidin-2-ylmethyl group mirrors the stereochemistry of the target compound, but the additional (1R,2R)-cyclohexyl configuration introduces complexity.
Activity Insights :
Tertiary Amines with Alternative Substitutions
Example : N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide .
Structural Contrast :
- Electron-Withdrawing Groups: A chloroacetyl group replaces the benzyl and aminoethyl groups, altering electronic properties and reactivity.
- Applications : Such compounds are often used as intermediates in peptide synthesis or catalysts, diverging from the pharmaceutical focus of the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Practical Considerations
- Stereochemical Impact : The (S)-configuration in the target compound may enhance enantioselectivity in catalysis or drug-receptor interactions compared to racemic analogues .
- Availability Constraints : The discontinuation of the target compound highlights the need for alternatives like its piperidine analogue or custom-synthesized derivatives .
- Performance in Synthesis: Pyrrolidine-based amines generally offer faster reaction kinetics in asymmetric catalysis than piperidines due to their smaller ring size, but piperidines may provide better solubility in nonpolar media .
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an aminoethyl group and a benzyl-isopropyl amine moiety. This unique structure is believed to facilitate specific interactions with biological targets, influencing various physiological processes.
The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs) and other molecular targets. These interactions can modulate signaling pathways associated with neurotransmitter release, receptor activation, and enzyme inhibition.
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling cascades that are crucial for neurotransmission and other cellular responses .
- Enzyme Inhibition : Research indicates potential inhibition of enzymes involved in neuroinflammatory processes, which could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Biological Activity Data
A summary of the biological activity findings related to this compound is presented in the following table:
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures. This suggests its potential utility in treating neurodegenerative diseases .
- Anti-inflammatory Activity : A study focused on the compound's ability to inhibit COX enzymes revealed significant anti-inflammatory effects, indicating its potential as a therapeutic agent for inflammatory conditions .
- Anticancer Potential : Research involving various cancer cell lines showed that the compound could induce apoptosis more effectively than standard chemotherapeutics, highlighting its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
